2-(2-Imidazolyl)aniline Hydrochloride
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Overview
Description
2-(2-Imidazolyl)aniline Hydrochloride is a chemical compound that features an imidazole ring attached to an aniline moiety, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Imidazolyl)aniline Hydrochloride can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones via nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The process often includes purification steps like recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Imidazolyl)aniline Hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole or aniline derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(2-Imidazolyl)aniline Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Imidazolyl)aniline Hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies . Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability . The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Imidazole: A simpler structure with similar chemical properties but lacks the aniline moiety.
2-(1H-Imidazol-1-yl)aniline: Similar structure but different positioning of the imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different biological activities.
Uniqueness: 2-(2-Imidazolyl)aniline Hydrochloride is unique due to the presence of both an imidazole ring and an aniline moiety, which allows it to participate in a broader range of chemical reactions and biological interactions compared to its simpler counterparts .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNHVDTZRQDTNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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